Cas no 1515783-26-2 (2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide)

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS015722134
- 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide
- 1515783-26-2
- EN300-2976185
- SCHEMBL2642536
-
- MDL: MFCD21762996
- インチ: 1S/C6H9N3OS/c1-8-6(10)4-3-11-5(2-7)9-4/h3H,2,7H2,1H3,(H,8,10)
- InChIKey: AERWOFYGWOTVPZ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NC)=O)N=C1CN
計算された属性
- せいみつぶんしりょう: 171.04663309g/mol
- どういたいしつりょう: 171.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2976185-5.0g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-2976185-0.25g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-2976185-1.0g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-2976185-10g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 10g |
$3746.0 | 2023-09-06 | ||
Enamine | EN300-2976185-0.5g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-2976185-5g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 5g |
$2525.0 | 2023-09-06 | ||
Enamine | EN300-2976185-0.05g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-2976185-1g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 1g |
$871.0 | 2023-09-06 | ||
Enamine | EN300-2976185-0.1g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
Enamine | EN300-2976185-2.5g |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide |
1515783-26-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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10. Book reviews
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamideに関する追加情報
Comprehensive Overview of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide (CAS No. 1515783-26-2)
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide (CAS No. 1515783-26-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This thiazole derivative is characterized by its unique molecular structure, featuring an aminomethyl group and a carboxamide moiety, which contribute to its potential applications in drug discovery and development. The compound's CAS number 1515783-26-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases.
In recent years, the demand for thiazole-based compounds has surged due to their versatile pharmacological properties. 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide is no exception, as it is often explored for its potential role in modulating biological pathways. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic avenues for conditions such as inflammation, metabolic disorders, and neurological diseases. The compound's molecular weight and solubility are also key factors in its applicability, making it a subject of ongoing optimization studies.
The synthesis of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide involves multi-step organic reactions, often starting from readily available thiazole precursors. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing interest in small-molecule therapeutics, this compound is frequently discussed in forums and publications focusing on medicinal chemistry and drug design. Its CAS registry number 1515783-26-2 ensures traceability and compliance with global chemical inventory standards.
From an industrial perspective, 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide is often highlighted in discussions about green chemistry and sustainable synthesis methods. Companies and academic institutions are investing in eco-friendly protocols to produce such compounds with minimal environmental impact. This aligns with the broader trend of sustainable pharmaceuticals, a topic frequently searched by professionals and students alike. The compound's potential as a building block for more complex molecules further underscores its value in synthetic chemistry.
In the context of bioavailability and drug delivery, 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide presents intriguing challenges and opportunities. Its logP value and hydrogen bonding capacity are critical parameters that influence its absorption and distribution in biological systems. These factors are often explored in computational chemistry studies, which leverage molecular docking and QSAR modeling to predict its behavior. Such analyses are increasingly popular among researchers seeking to accelerate the drug development pipeline.
Another area of interest is the compound's potential role in enzyme inhibition. Preliminary studies suggest that 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide may interact with specific protein targets, making it a candidate for further investigation in targeted therapy. This aligns with the current focus on precision medicine, a hot topic in both academic and industry circles. The compound's mechanism of action remains a subject of active research, with findings often shared at conferences and in peer-reviewed journals.
For those interested in chemical safety and handling, 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide is generally considered stable under standard laboratory conditions. However, proper personal protective equipment (PPE) and ventilation are recommended during its handling. This information is particularly relevant for laboratory technicians and safety officers who frequently search for chemical compatibility and storage guidelines.
In summary, 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide (CAS No. 1515783-26-2) is a compound of significant scientific and industrial interest. Its applications span drug discovery, synthetic chemistry, and biochemical research, making it a versatile tool for modern science. As the field of small-molecule therapeutics continues to evolve, this compound is likely to remain a focal point for innovation and exploration.
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